4'-Morpholinomethyl-3,4,5-trifluorobenzophenone 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
Brand Name: Vulcanchem
CAS No.: 898770-71-3
VCID: VC2286368
InChI: InChI=1S/C18H16F3NO2/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-12(2-4-13)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2
SMILES: C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Molecular Formula: C18H16F3NO2
Molecular Weight: 335.3 g/mol

4'-Morpholinomethyl-3,4,5-trifluorobenzophenone

CAS No.: 898770-71-3

Cat. No.: VC2286368

Molecular Formula: C18H16F3NO2

Molecular Weight: 335.3 g/mol

* For research use only. Not for human or veterinary use.

4'-Morpholinomethyl-3,4,5-trifluorobenzophenone - 898770-71-3

Specification

CAS No. 898770-71-3
Molecular Formula C18H16F3NO2
Molecular Weight 335.3 g/mol
IUPAC Name [4-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Standard InChI InChI=1S/C18H16F3NO2/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-12(2-4-13)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2
Standard InChI Key VJUYHVFHTJGZCQ-UHFFFAOYSA-N
SMILES C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Canonical SMILES C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F

Introduction

Chemical Identity and Basic Properties

4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is identified by the CAS Registry Number 898770-71-3 and was first registered in chemical databases in February 2008 . This organic compound belongs to the benzophenone class of molecules, featuring a distinctive combination of fluorinated and morpholine-substituted phenyl rings.

The table below summarizes the key identification parameters of this compound:

ParameterValue
CAS Number898770-71-3
Molecular FormulaC₁₈H₁₆F₃NO₂
Molecular Weight335.3 g/mol
IUPAC Name[4-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
PubChem Compound ID24724262
Standard InChIInChI=1S/C18H16F3NO2/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-12(2-4-13)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2
Standard InChIKeyVJUYHVFHTJGZCQ-UHFFFAOYSA-N

The compound has been documented in chemical databases since 2008, with the most recent update to its record occurring in February 2025 , indicating ongoing interest in this molecule despite limited published research on its applications.

Structural Characteristics

Molecular Architecture

The structure of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone consists of several key components:

  • A benzophenone core (two phenyl rings connected by a carbonyl group)

  • Three fluorine atoms positioned at the 3, 4, and 5 positions on one of the phenyl rings

  • A morpholinomethyl group attached to the 4' position of the other phenyl ring

This unique structural arrangement gives the compound distinct chemical characteristics. The presence of the carbonyl group creates a region of electrophilicity, while the morpholine ring introduces a basic nitrogen center. The trifluoro-substituted phenyl ring contributes electron-withdrawing properties that affect the electronic distribution throughout the molecule.

Canonical SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) notation for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is:

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F

This notation encodes the complete structural information of the molecule, allowing for computational analysis and prediction of its properties.

Physical and Chemical Properties

Computed Physicochemical Properties

The following table presents the key physicochemical properties of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone:

PropertyValueSignificance
Molecular Weight335.3 g/molMedium-sized organic molecule
XLogP3-AA3.0Moderate lipophilicity, potentially membrane-permeable
Hydrogen Bond Donor Count0Limited ability to donate hydrogen bonds
Hydrogen Bond Acceptor Count6Good capacity for hydrogen bond acceptance
Rotatable Bond Count4Moderate conformational flexibility
Exact Mass335.11331324 DaPrecise molecular weight for analytical identification

These properties suggest that 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone has characteristics that may be favorable for certain pharmaceutical applications, particularly in terms of its balance between lipophilicity and hydrogen bond acceptance capacity .

Structural Features Affecting Reactivity

Several structural elements of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone influence its chemical reactivity:

  • The carbonyl group serves as an electrophilic center that can participate in nucleophilic addition reactions.

  • The morpholine nitrogen can act as a nucleophile in various reactions or coordinate with metal ions.

  • The three fluorine atoms create a highly electron-deficient aromatic ring, which affects the reactivity of the carbonyl group and makes the compound resistant to certain types of chemical degradation.

  • The methylene bridge connecting the morpholine to the aromatic ring provides a site for potential metabolic transformation.

These features collectively contribute to the compound's chemical behavior in various environments and reaction conditions.

Comparative Analysis with Structurally Related Compounds

Structural Analogs

The search results reveal several structurally related compounds that provide context for understanding 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone:

CompoundCAS NumberMolecular FormulaKey Structural Difference
4'-Morpholinomethyl-3,4,5-trifluorobenzophenone898770-71-3C₁₈H₁₆F₃NO₂Reference compound
3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenoneNot specifiedNot specifiedMethylpiperazine group instead of morpholine
4-Morpholinomethyl-4'-trifluoromethylbenzophenone898770-41-7C₁₉H₁₈F₃NO₂Trifluoromethyl group at 4' position instead of three fluorine atoms
2-Morpholinomethyl-3',4',5'-trifluorobenzophenone898751-25-2C₁₈H₁₆F₃NO₂Morpholinomethyl group at position 2 instead of 4'

These structural variants demonstrate how minor modifications to the core structure can create a family of related compounds with potentially different properties and applications .

Property Comparisons

The structural differences between these compounds lead to variations in their physicochemical properties. For instance, 4-Morpholinomethyl-4'-trifluoromethylbenzophenone has an XLogP3-AA value of 3.6 compared to 3.0 for our target compound, indicating greater lipophilicity due to the trifluoromethyl group . These differences can significantly impact the compounds' behavior in biological systems and their potential applications.

Research Status and Future Directions

Current Research Limitations

Research on 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone appears to be in its early stages, with limited published literature specifically focused on this compound. This presents both challenges and opportunities for researchers interested in exploring its properties and applications.

Promising Research Avenues

Future research on this compound could productively focus on:

  • Detailed characterization of physical properties beyond the computed values currently available

  • Investigation of photochemical behavior, particularly given the benzophenone core

  • Exploration of potential biological activities, possibly starting with in silico predictions based on structural features

  • Development of synthetic methodologies to access this compound and its derivatives more efficiently

  • Structure-activity relationship studies comparing its properties with those of structural analogs

The compound's unique combination of structural features makes it an interesting candidate for interdisciplinary research spanning materials science, medicinal chemistry, and synthetic organic chemistry.

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